molecular formula C9H6BrFO3 B15251440 Methyl 5-bromo-2-fluoro-4-formylbenzoate

Methyl 5-bromo-2-fluoro-4-formylbenzoate

Cat. No.: B15251440
M. Wt: 261.04 g/mol
InChI Key: DOIAVGSPVLUXFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-bromo-2-fluoro-4-formylbenzoate is an organic compound with the molecular formula C9H6BrFO3. It is a derivative of benzoic acid and is characterized by the presence of bromine, fluorine, and formyl groups on the benzene ring. This compound is used in various chemical and pharmaceutical applications due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-bromo-2-fluoro-4-formylbenzoate typically involves the bromination and fluorination of methyl benzoate derivatives. One common method includes the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in optimizing the production process .

Chemical Reactions Analysis

Types of Reactions: Methyl 5-bromo-2-fluoro-4-formylbenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium methoxide in methanol.

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

Major Products:

Scientific Research Applications

Methyl 5-bromo-2-fluoro-4-formylbenzoate is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex organic molecules.

    Biology: In the study of enzyme interactions and metabolic pathways.

    Medicine: As an intermediate in the synthesis of pharmaceutical compounds.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 5-bromo-2-fluoro-4-formylbenzoate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The bromine and fluorine atoms can also participate in halogen bonding, affecting the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison: Methyl 5-bromo-2-fluoro-4-formylbenzoate is unique due to the presence of both bromine and fluorine atoms along with a formyl group on the benzene ring. This combination of functional groups imparts distinct reactivity and binding properties compared to similar compounds. For example, Methyl 2-bromo-5-fluorobenzoate lacks the formyl group, which significantly alters its chemical behavior and applications .

Properties

Molecular Formula

C9H6BrFO3

Molecular Weight

261.04 g/mol

IUPAC Name

methyl 5-bromo-2-fluoro-4-formylbenzoate

InChI

InChI=1S/C9H6BrFO3/c1-14-9(13)6-3-7(10)5(4-12)2-8(6)11/h2-4H,1H3

InChI Key

DOIAVGSPVLUXFS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=C(C(=C1)Br)C=O)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.